molecular formula C16H14N2O6S B4138681 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)

Cat. No. B4138681
M. Wt: 362.4 g/mol
InChI Key: CDDTXCXLEGVWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a salt form of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol, which is a bioactive molecule that has shown promising results in various studies.

Scientific Research Applications

The scientific research applications of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) are vast and varied. This compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections, as it has been shown to have antimicrobial properties. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.

Mechanism of Action

The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and by disrupting the cell membrane of bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) are still being studied. However, it has been shown to have a variety of effects on different systems in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi. Furthermore, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)) in lab experiments is its potential for use in cancer treatment, bacterial and fungal infections, and neurological disorders. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.

Future Directions

There are many future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)). One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer, bacterial and fungal infections, and neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of this compound in different applications. Furthermore, future studies could explore the potential of this compound in other fields, such as agriculture and environmental science.

properties

IUPAC Name

4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.C2H2O4/c17-11-5-3-10(4-6-11)13-9-19-14(16-13)15-8-12-2-1-7-18-12;3-1(4)2(5)6/h1-7,9,17H,8H2,(H,15,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDTXCXLEGVWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)
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4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)
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4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)
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4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.